Spectroscopic Analysis of 2-Ethyl-6-nitroquinolin-4-amine: A Technical Overview
Spectroscopic Analysis of 2-Ethyl-6-nitroquinolin-4-amine: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of available spectroscopic data for the compound 2-Ethyl-6-nitroquinolin-4-amine (CAS No: 1388727-03-4). Due to the limited availability of public experimental data for this specific molecule, this document presents predicted mass spectrometry data alongside a discussion of expected trends in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the analysis of structurally related compounds. Detailed, standardized experimental protocols for the acquisition of NMR, IR, and Mass Spectrometry (MS) data are provided to guide researchers in the characterization of this and similar quinoline derivatives. A generalized workflow for spectroscopic analysis is also presented.
Introduction
2-Ethyl-6-nitroquinolin-4-amine is a substituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of an ethyl group at the 2-position, an amine at the 4-position, and a nitro group at the 6-position is expected to significantly influence the molecule's electronic properties and biological activity. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structure of the target compound. This document aims to provide a comprehensive resource on the spectroscopic properties of 2-Ethyl-6-nitroquinolin-4-amine.
Spectroscopic Data
Mass Spectrometry (MS)
While experimental mass spectra are not publicly available, predicted data for 2-Ethyl-6-nitroquinolin-4-amine (Molecular Formula: C₁₁H₁₁N₃O₂) provides insight into its expected mass-to-charge ratios for various adducts.
| Adduct | Predicted m/z |
| [M+H]⁺ | 218.09241 |
| [M+Na]⁺ | 240.07435 |
| [M-H]⁻ | 216.07785 |
| [M+NH₄]⁺ | 235.11895 |
| [M+K]⁺ | 256.04829 |
| [M]⁺ | 217.08458 |
| Molecular Weight | 217.22 |
Data sourced from computational predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for 2-Ethyl-6-nitroquinolin-4-amine is not currently available in public databases. However, the expected ¹H and ¹³C NMR spectral features can be inferred from the analysis of its constituent parts and related quinoline structures.
Expected ¹H NMR Features:
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Ethyl Group: A triplet corresponding to the methyl protons and a quartet for the methylene protons.
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Aromatic Protons: Signals in the aromatic region (typically 7.0-9.0 ppm), with chemical shifts and coupling patterns influenced by the positions of the amine and nitro substituents. The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, doublets of doublets).
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Amine Protons: A broad singlet, the chemical shift of which can be solvent-dependent.
Expected ¹³C NMR Features:
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Ethyl Group: Two signals in the aliphatic region.
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Quinoline Ring: Nine distinct signals in the aromatic region, with carbons attached to the nitrogen and those influenced by the electron-withdrawing nitro group and electron-donating amine group showing characteristic shifts.
Infrared (IR) Spectroscopy
An experimental IR spectrum for 2-Ethyl-6-nitroquinolin-4-amine is not publicly available. The expected characteristic absorption bands are:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3400 - 3250 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 3000 - 2850 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| N-O Stretch (Nitro Group) | 1550 - 1475 (asymmetric) |
| 1360 - 1290 (symmetric) | |
| C-N Stretch | 1350 - 1250 |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:
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Tune and shim the spectrometer for the specific sample.
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Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
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Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
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Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).
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A larger number of scans will be necessary due to the lower natural abundance of ¹³C (typically 1024 or more scans).
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Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR):
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Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
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Data Acquisition:
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Collect a background spectrum of the empty ATR crystal.
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Collect the sample spectrum.
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Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
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Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.
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Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
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Data Acquisition:
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Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC-MS).
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Acquire data in both positive and negative ion modes to observe different adducts.
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Set the mass range to be wide enough to include the expected molecular ion and potential fragments.
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Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions. Compare the observed m/z values with the theoretically calculated values for the elemental composition.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Conclusion
While experimental spectroscopic data for 2-Ethyl-6-nitroquinolin-4-amine remains elusive in the public domain, this guide provides a framework for its characterization. The predicted mass spectrometry data offers valuable information for its identification. The outlined experimental protocols for NMR, IR, and MS provide a clear methodology for researchers to obtain the necessary data for this and other novel quinoline derivatives. The successful application of these techniques is fundamental to advancing research and development in fields that utilize such heterocyclic compounds.
